molecular formula C21H19NO4 B10785300 Cinmetacin CAS No. 881743-37-9

Cinmetacin

Cat. No.: B10785300
CAS No.: 881743-37-9
M. Wt: 349.4 g/mol
InChI Key: NKPPORKKCMYYTO-DHZHZOJOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cinmetacin is synthesized through a series of chemical reactions involving the condensation of indole derivatives with cinnamic acid. The key steps include:

    Condensation Reaction: The initial step involves the condensation of indole-3-acetic acid with cinnamoyl chloride in the presence of a base such as pyridine.

    Esterification: The resulting intermediate undergoes esterification with methanol in the presence of a catalyst like sulfuric acid.

    Hydrolysis: The ester is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The final product is purified through recrystallization from a mixture of acetone and water .

Chemical Reactions Analysis

Types of Reactions

Cinmetacin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, hydroxy derivatives, and halogenated compounds .

Scientific Research Applications

Cinmetacin has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of NSAIDs and their interactions with enzymes.

    Biology: this compound is used to study the biochemical pathways involved in inflammation and pain.

    Medicine: It is extensively researched for its therapeutic effects in treating inflammatory conditions.

    Industry: This compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

The primary mechanism of action of cinmetacin involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the biosynthesis of prostaglandins, which mediate inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, leading to decreased inflammation and pain . Additionally, this compound possesses some antioxidant properties, further contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Cinmetacin is often compared with other NSAIDs such as indomethacin and sulindac. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure and pharmacokinetic properties .

Similar Compounds

This compound’s unique structure allows for specific interactions with COX enzymes, making it a valuable compound in the treatment of inflammatory conditions .

Properties

IUPAC Name

2-[5-methoxy-2-methyl-1-[(E)-3-phenylprop-2-enoyl]indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4/c1-14-17(13-21(24)25)18-12-16(26-2)9-10-19(18)22(14)20(23)11-8-15-6-4-3-5-7-15/h3-12H,13H2,1-2H3,(H,24,25)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPPORKKCMYYTO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C=CC3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=C(N1C(=O)/C=C/C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864922
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20168-99-4, 881743-37-9
Record name Cinmetacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020168994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinmetacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881743379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-methyl-1-[(2E)-1-oxo-3-phenyl-2-propen-1-yl]-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cinmetacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CINMETACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZLI4719J9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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